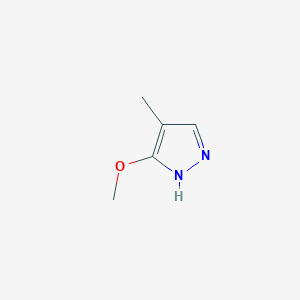

3-methoxy-4-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-6-7-5(4)8-2/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIUBHUVCAXJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Methyl 1h Pyrazole and Its Derivatives

Direct Pyrazole (B372694) Ring Formation Strategies

The construction of the pyrazole core can be achieved through various synthetic routes, which can be broadly categorized into direct ring-forming cyclizations, aromatization of pre-formed rings, and skeletal rearrangements.

Ring-closing reactions are a fundamental strategy for synthesizing the pyrazole nucleus. A prevalent method is the cyclocondensation of a hydrazine (B178648) with a compound containing two electrophilic carbon atoms in a 1,3-relationship, such as 1,3-dicarbonyl compounds. dergipark.org.trbeilstein-journals.org This approach, known as the Knorr pyrazole synthesis, is one of the most common and classic methods for forming the pyrazole ring. beilstein-journals.org

More specialized ring-closing strategies have also been developed. For instance, a silver(I) ion-mediated ring-closure has been successfully employed to create fused pyrazole systems. In one example, 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles undergo a 5-endo-dig cyclization when heated with a base in the presence of a silver(I) catalyst, leading to the formation of a 2H-furo[2,3-c]pyrazole ring system. nih.gov This demonstrates how metal catalysis can facilitate the intramolecular cyclization of appropriately functionalized pyrazole precursors to build more complex heterocyclic structures. nih.gov

Many pyrazole syntheses proceed through a non-aromatic intermediate, such as a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. beilstein-journals.org The initial pyrazoline is often formed through the Michael addition and cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. beilstein-journals.org

Recent advancements have focused on developing efficient and environmentally benign aromatization methods. An electrochemically enabled approach provides a sustainable synthesis of pyrazoles via the oxidative aromatization of pyrazolines. rsc.orgkit.edu This method uses inexpensive sodium chloride as both a redox mediator and a supporting electrolyte in a simple electrolysis setup, converting a wide range of pyrazolines into their corresponding pyrazoles in moderate to excellent yields. rsc.org Other methods for aromatization involve cascade reactions. A silver-triflate (AgOTf) catalyzed cascade reaction of propargylic alcohols and para-tolylsulfonohydrazide proceeds through propargylic substitution, cyclization, and a final aromatization step to yield substituted pyrazoles. rsc.org Similarly, a Brønsted acid-mediated sequence involving conjugated hydrazones goes through β-protonation, nucleophilic addition, cyclization, and aromatization to afford multisubstituted pyrazoles under mild conditions. acs.org

Skeletal rearrangements of other heterocyclic systems can also lead to the formation of pyrazoles. While less common than direct cyclization, these methods offer unique pathways to substituted pyrazoles. Ring contraction has been observed in the thermal rearrangement of certain fused pyrazole systems. For example, fused pyrazoles formed via intramolecular 1,3-dipolar cycloadditions of diazo intermediates can undergo a subsequent thermal [1s, 5s] sigmatropic shift, resulting in a ring contraction to form spirocyclic pyrazoles. nih.gov This process involves the migration of an alkyl group on a bicyclic pyrazole system. nih.gov

Conversely, ring expansion of pyrazoles is also a known transformation, typically leading to larger heterocyclic systems like 1,2-dihydropyrimidines through reactions with diazocarbonyl compounds. acs.org While this specific reaction leads away from a pyrazole core, the principles of skeletal rearrangement are a key tool in heterocyclic chemistry.

Precursor-Based Synthesis of 3-Methoxy-4-methyl-1H-pyrazole Derivatives

The synthesis of specifically substituted pyrazoles like 3-methoxy-4-methyl-1H-pyrazole often relies on carefully chosen precursors and adaptations of classical reactions.

The reaction between an alkyl acetoacetate (B1235776) and a hydrazine is a cornerstone of pyrazole synthesis. hilarispublisher.com This condensation is highly versatile and is frequently used in multicomponent reactions to produce a variety of complex heterocyclic scaffolds, such as pyrano[2,3-c]pyrazoles. rsc.orgsemanticscholar.orgresearchgate.net In these reactions, the ethyl acetoacetate and hydrazine hydrate (B1144303) react to form a pyrazolone (B3327878) intermediate, which then reacts with other components like an aldehyde and malononitrile (B47326) to build the final fused-ring product. semanticscholar.org

The classic Knorr synthesis, involving the condensation of alkyl acetoacetates and hydrazines, typically yields pyrazol-5-ones through the elimination of an alcohol molecule from the reaction intermediate. hilarispublisher.comthieme-connect.com However, early reports noted that an alternative reaction pathway could occur, leading to the formation of 5-alkoxypyrazoles via the elimination of water instead of alcohol. thieme-connect.com This side reaction was often observed to produce low yields.

Focused research has successfully turned this side reaction into the main transformation, providing a general and selective method for the synthesis of 3-alkoxypyrazoles. thieme-connect.comresearchgate.net The key adaptation is the use of hydrazine salts, such as hydrazine hydrochloride, instead of hydrazine hydrate, and running the reaction in boiling alcohol. thieme-connect.com These acidic conditions favor the dehydration pathway, leading to the desired 3-alkoxypyrazole. This method has been used to prepare a variety of 3-alkoxypyrazoles from the corresponding alkyl alkoxyacetoacetates. thieme-connect.compasteur.fr For the synthesis of 3-methoxy-4-methyl-1H-pyrazole, this would involve the reaction of methyl 2-methyl-3-methoxyacetoacetate with a hydrazine salt.

The table below summarizes the synthesis of various 3-alkoxypyrazoles using this adapted Knorr methodology, highlighting the starting materials and the corresponding product yields. thieme-connect.com

| Starting Alkyl Acetoacetate | Resulting 3-Alkoxypyrazole | Yield (%) |

|---|---|---|

| Methyl 3-methoxyacetoacetate | 3-Methoxy-5-methyl-1H-pyrazole | 56 |

| Ethyl 3-ethoxyacetoacetate | 3-Ethoxy-5-methyl-1H-pyrazole | 45 |

| Benzyl 3-(benzyloxy)acetoacetate | 3-(Benzyloxy)-5-methyl-1H-pyrazole | 42 |

| Isopropyl 3-isopropoxyacetoacetate | 3-Isopropoxy-5-methyl-1H-pyrazole | 30 |

| Allyl 3-(allyloxy)acetoacetate | 3-(Allyloxy)-5-methyl-1H-pyrazole | 35 |

Condensation Reactions of Alkyl Acetoacetates and Hydrazines

Selective 3-Alkoxypyrazole Formation Protocols

The synthesis of 3-alkoxypyrazoles can be a challenge, often yielding isomeric mixtures. Historically, the Knorr synthesis, involving the condensation of alkyl acetoacetates with hydrazines, primarily produces pyrazol-3/5-ones. However, under specific conditions using hydrazine salts, 3/5-alkoxypyrazoles can be obtained, albeit in low yields. researchgate.net Research has focused on optimizing this side reaction to become the main transformation pathway. By carefully selecting starting materials, various 3-alkoxypyrazoles, including methoxy (B1213986), ethoxy, benzyloxy, isopropoxy, and allyloxy derivatives, have been synthesized with yields reaching up to 56%. researchgate.net

A notable example is the preparation of 3-methoxy-5-methyl-1H-pyrazole, which exists as an oil that solidifies at 46°C. google.com Similarly, 3-ethoxy-5-methyl-1H-pyrazole solidifies at 62°C. google.com The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has also been reported, achieved by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, resulting in a good yield. mdpi.com

Table 1: Examples of Synthesized 3-Alkoxypyrazoles

| Compound | Starting Materials | Yield | Reference |

| 3-Alkoxypyrazoles (various) | Alkyl acetoacetates, Hydrazine salts | Up to 56% | researchgate.net |

| 3-Methoxy-5-methyl-1H-pyrazole | Not specified | Not specified | google.com |

| 3-Ethoxy-5-methyl-1H-pyrazole | Not specified | Not specified | google.com |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 4-Bromo-1-phenyl-1H-pyrazol-3-ol, NaH, MeI | Good | mdpi.com |

Multicomponent Reaction Approaches for Substituted Pyrazoles

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single step. beilstein-journals.orgnih.gov These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. longdom.org

One such approach involves the three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water, providing a green and efficient route to polyfunctionally substituted pyrazoles. longdom.org Another versatile method is the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides. This domino reaction proceeds through the initial formation of a 3-substituted pyrazole followed by a Ullmann coupling. beilstein-journals.org

Titanium imido complexes have also been utilized in a multicomponent oxidative coupling with alkynes and nitriles to synthesize multisubstituted pyrazoles, avoiding the use of hazardous hydrazine reagents. acs.org Furthermore, rhodium-catalyzed reactions of enaminones, hydrazine hydrochloride, and internal alkynes have been developed for the synthesis of fused tricyclic pyrazoles. rsc.org

Table 2: Overview of Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Features | Reference |

| Three-component | Enaminones, Benzaldehyde, Hydrazine dihydrochloride | Water, Ammonium acetate | Green, efficient, simple work-up | longdom.org |

| Three-component | Enaminones, Hydrazines, Aryl halides | Copper catalyst | Domino reaction, good functional group tolerance | beilstein-journals.org |

| Three-component | Alkynes, Nitriles, Titanium imido complexes | Oxidative coupling | Avoids hydrazine, modular | acs.org |

| Three-component | Enaminones, Hydrazine hydrochloride, Internal alkynes | Rhodium catalyst | Synthesis of fused tricyclic pyrazoles | rsc.org |

Reactions Involving Diketones and Hydrazine Hydrochlorides

The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental and widely used method for pyrazole synthesis, first reported by Knorr in 1883. nih.govmdpi.compharmajournal.net This reaction, however, can lead to the formation of two regioisomers when using unsymmetrical diketones. nih.govpharmajournal.net

To address the issue of regioselectivity, Gosselin and co-workers developed new reaction conditions using arylhydrazine hydrochlorides and 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide. This method provides better regioselectivity for the synthesis of 1,3-substituted 1-arylpyrazoles compared to reactions in polar protic solvents like ethanol. nih.govmdpi.com For instance, the reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium at ambient temperature yielded the corresponding pyrazoles with good yields and high regioselectivity (98:2 in favor of one isomer). nih.gov

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has also been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. conicet.gov.ar

Functionalization and Derivatization Approaches for Pyrazole Scaffolds

The functionalization of pre-formed pyrazole rings is a crucial strategy for accessing a wider range of derivatives with diverse substitution patterns.

Alkylation and Arylation Strategies on the Pyrazole Nitrogen

The N-alkylation and N-arylation of unsymmetrical pyrazoles are important transformations that can influence the biological activity of the resulting compounds. publish.csiro.aupublish.csiro.au

The N-methylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers, posing a significant synthetic challenge. thieme-connect.com The ratio of these isomers is influenced by factors such as the nature of the substituents on the pyrazole ring, the methylating agent, and the reaction conditions. publish.csiro.aupublish.csiro.au For example, methylation of pyrazoles with electron-withdrawing groups at C3 or C5 using dimethyl sulfate (B86663) can lead to different isomer ratios depending on whether the reaction is performed in a neutral or basic medium. publish.csiro.aupublish.csiro.au

To overcome the lack of regioselectivity, several methods have been developed. One approach involves the use of sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as masked methylating reagents. This method significantly improves the N1-methylation selectivity, achieving regioisomeric ratios from 92:8 to >99:1. thieme-connect.comacs.org Another strategy is the N-alkylation of SEM-protected pyrazoles, which allows for the regioselective introduction of an alkyl group. nih.govnih.govacs.org

Table 3: Regioselective N-Methylation of Pyrazoles

| Method | Methylating Reagent | Selectivity (N1:N2) | Key Features | Reference |

| Masked Methylating Reagent | (Chloromethyl)triisopropoxysilane | 92:8 to >99:1 | Operationally simple, high N1 selectivity | thieme-connect.comacs.org |

| Protecting Group Strategy | SEM-Cl followed by alkylation | High regioselectivity | Allows for controlled introduction of N-substituent | nih.govnih.govacs.org |

| Stepwise Synthesis | Methylation of a pre-formed pyrazole | Dependent on reaction conditions | Can yield a single isomer under specific conditions | nih.gov |

The reaction of dinitropyrazoles with arylhydrazines can proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism to yield 1-aryl-4-nitropyrazoles. arkat-usa.orgresearchgate.net The regiochemical outcome of this reaction is dependent on the substituents on the arylhydrazine. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines containing electron-withdrawing groups affords only 1-aryl-5-methyl-4-nitro-1H-pyrazoles. In contrast, reactions with phenylhydrazine (B124118) or its 4-methyl and 4-fluoro derivatives yield a mixture of two regioisomers: 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles. arkat-usa.orgresearchgate.net

The proposed mechanism involves the nucleophilic attack of the arylhydrazine on the pyrazole ring, followed by ring opening and subsequent intramolecular ring closure. arkat-usa.orgresearchgate.net The point of initial attack and the subsequent cyclization determine the final regioisomer.

The pyrazole core is a privileged scaffold in medicinal and agricultural chemistry. The specific substitution pattern of 3-methoxy-4-methyl-1H-pyrazole presents unique synthetic challenges and opportunities. This article details established and innovative synthetic methodologies for the functionalization of the pyrazole ring, focusing on the introduction and modification of key substituents relevant to this compound and its derivatives.

2 Introduction and Modification of Methoxy and Methyl Substituents at Pyrazole Core

The strategic placement and subsequent modification of methoxy and methyl groups on the pyrazole ring are fundamental to creating a diverse range of derivatives. These substituents significantly influence the electronic properties and reactivity of the heterocyclic core.

The introduction of a methoxy group at the C3 position of a pyrazole is a critical step in the synthesis of the target compound and its analogues. A primary and effective method for this transformation is the O-alkylation of a corresponding pyrazol-3-ol (or its tautomeric form, pyrazolin-5-one).

One standard and high-yielding procedure involves the deprotonation of a 4-substituted-1H-pyrazol-3-ol using a strong base, followed by quenching with an electrophilic methylating agent. Sodium hydride (NaH) is commonly used as the base to generate the pyrazolate anion, which then reacts with methyl iodide (CH₃I) to form the 3-methoxy-pyrazole. This reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF). For instance, the O-methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol proceeds smoothly under these conditions to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in high yield. researchgate.net

Alternative approaches include using diazomethane (B1218177) or employing Mitsunobu reaction conditions with methanol, although these methods may present challenges regarding safety and reagent stoichiometry. dntb.gov.ua Direct synthesis of 3-alkoxypyrazoles can also be achieved through the cyclocondensation of specific precursors, such as the reaction of hydrazine with β-ketoesters that have been modified to favor O-alkylation over the more common pyrazolone formation. oup.com

Table 1: O-Methylation of 4-Bromo-1-phenyl-1H-pyrazol-3-ol

| Reagents | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Iodide (CH₃I) | NaH | DMF | 0 °C to 60 °C | 88% | researchgate.net |

Functionalization of the C4-methyl group is essential for elaborating the pyrazole scaffold. While direct functionalization of an alkyl group on a heteroaromatic ring can be challenging, several strategies have been developed, with oxidation being the most prominent.

A powerful method for converting a methyl group on a pyrazole ring to a carboxylic acid is through catalytic liquid-phase oxidation. This process can be achieved with high selectivity and yield by using a cobalt-manganese-bromide (Co-Mn-Br) catalytic system with molecular oxygen as the oxidant. For example, the selective oxidation of the 4-methyl group on 1,4-dimethylpyrazole (B91193) derivatives to the corresponding pyrazole-4-carboxylic acid has been demonstrated with yields often exceeding 90%. google.com This method avoids the use of stoichiometric and often harsh oxidizing agents like permanganate. google.com

Microbiological oxidation presents a green alternative for this transformation. Specific strains of microorganisms, such as those from the genus Pseudomonas, can be utilized to oxidize methyl groups on various heterocyclic rings, including pyrazoles, to their corresponding carboxylic acids. researchgate.net There are also reports of the aerial oxidation of a methyl group on a pyrazole derivative to an aldehyde, particularly when facilitated by specific reaction conditions or adjacent functional groups. oup.com

Table 2: Cobalt-Catalyzed Oxidation of 4-Methylpyrazoles

| Substrate | Catalyst System | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-dichloro-1,4-dimethylpyrazole | Co(OAc)₂/Mn(OAc)₂/NaBr | O₂ | Acetic Acid | 130 °C | >95% | google.comCurrent time information in Bangalore, IN. |

| 1,4-dimethylpyrazole | Co(OAc)₂/Mn(OAc)₂/NaBr | O₂ | Acetic Acid | 130 °C | 94.4% | google.com |

3 Electrophilic Substitution Reactions at Position 4 (e.g., Nitration)

The pyrazole ring is an aromatic system that undergoes electrophilic substitution. The regioselectivity of this reaction is heavily influenced by the existing substituents. The C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack, particularly when the C3 and C5 positions are occupied. vulcanchem.com

Nitration is a classic example of electrophilic substitution on the pyrazole core. The reaction is typically carried out using fuming nitric acid or a mixture of nitric and sulfuric acids. For pyrazoles with activating or neutral groups, nitration proceeds readily at the C4 position. vulcanchem.comhyphadiscovery.com The introduction of a nitro group at C4 significantly alters the electronic properties of the ring, making it more electron-deficient, which can be a strategic step for subsequent nucleophilic substitution reactions or for modifying the biological activity of the molecule. hyphadiscovery.comgoogle.com The presence of strong electron-withdrawing groups on the pyrazole ring facilitates these substitutions. vulcanchem.com

Table 3: Electrophilic Nitration of Pyrazole Derivatives

| Substrate | Reagent | Key Outcome | Reference |

|---|---|---|---|

| 1-Nitropyrazole | Acid | Rearranges to 4-nitropyrazole at low temperature. | vulcanchem.com |

| 3-Nitropyrazole derivative | Fuming Nitric Acid | Additional nitration occurs at the C4 position. | hyphadiscovery.com |

| 5-(3-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazole derivative | HNO₃/H₂SO₄ | Selective nitration at the C4 position of the pyrazole ring. | google.com |

4 Carboxylation and Esterification Reactions (e.g., 3-Methoxy-1H-pyrazole-4-carboxylate)

The introduction of a carboxyl or ester group at the C4 position is a common strategy for creating key intermediates for further derivatization, such as in the synthesis of amides. Several methods exist for the carboxylation of the pyrazole ring.

One direct method involves the oxidation of a C4-methyl group, as detailed in section 2.3.2.2. google.comacs.org Another approach is the halogen-metal exchange followed by carboxylation. This involves treating a 4-halopyrazole (e.g., 4-bromopyrazole) with an organolithium reagent (like n-BuLi) or forming a Grignard reagent, followed by quenching the resulting organometallic intermediate with carbon dioxide (CO₂). researchgate.net

Alternatively, pyrazole-4-carboxylates can be synthesized directly via cyclocondensation reactions. A well-established route is the reaction of hydrazines with diethyl ethoxymethylenemalonate (DEEM), which can lead to the formation of ethyl pyrazole-4-carboxylate derivatives. evitachem.com Subsequent hydrolysis of the ester yields the carboxylic acid. The resulting carboxylic acid can then be re-esterified with various alcohols under standard conditions (e.g., acid catalysis) to produce a library of ester derivatives.

Table 4: Synthesis of Pyrazole-4-Carboxylic Acids and Esters

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Methylpyrazole derivative | Co(OAc)₂/Mn(OAc)₂/NaBr, O₂ | Pyrazole-4-carboxylic acid | google.comacs.org |

| 4-Bromo-1-methyl-1H-pyrazole derivative | Isopropyl magnesium chloride, CO₂ | Pyrazole-4-carboxylic acid | researchgate.net |

| Diethyl ethoxymethylenemalonate | Phenylhydrazine | Ethyl 1-phenylpyrazole-4-carboxylate | evitachem.com |

| Pyrazole-4-carboxylic acid chloride | Various alcohols | Pyrazole-4-carboxylate esters |

5 Cross-Coupling Reactions (e.g., Negishi Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and constructing complex molecular architectures. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, has proven to be particularly effective for the functionalization of the pyrazole ring. google.com

This methodology is especially useful for creating C4-substituted pyrazoles. The synthesis typically begins with the halogenation of the pyrazole at the C4 position, often with iodine, to create the necessary electrophilic partner (e.g., a 4-iodopyrazole). google.com This iodopyrazole can then be coupled with various organozinc halides. The reaction proceeds smoothly under mild conditions and tolerates a wide range of functional groups, making it a versatile method for introducing aryl, heteroaryl, or alkyl substituents at the C4 position. google.com While other cross-coupling reactions can be employed, the Negishi coupling is often the method of choice due to its reliability and reduced incidence of side reactions like dehalogenation and homocoupling compared to other methods. google.com

Table 5: Negishi Cross-Coupling of 4-Iodopyrazoles

| Pyrazole Substrate | Coupling Partner | Catalyst | Yield Range | Reference |

|---|---|---|---|---|

| 4-Iodopyrazole derivatives | Organozinc halides | Pd(PPh₃)₄ or other Pd catalysts | 19-87% | google.com |

| 3-Ethoxy-4-iodo-1H-pyrazole | Benzylzinc halides | Palladium catalyst | Not specified | researchgate.net |

| 4-Halo-5-(trifluoromethyl)pyrazoles | (Hetero)arylzinc chlorides | Pd₂(dba)₃/XPhos | 83-94% |

6 Reductive Amination Protocols for Pyrazole Derivatives

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. In the context of pyrazole chemistry, this reaction is primarily applied to pyrazole-carbaldehydes to introduce diverse amino-functionalized side chains. This transformation is crucial for building libraries of compounds for biological screening.

The process typically involves the reaction of a pyrazole-carbaldehyde with a primary or secondary amine to form an imine or enamine intermediate in situ. This intermediate is then reduced in the same pot by a mild reducing agent to yield the corresponding amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose, as it is selective for the iminium ion in the presence of the starting aldehyde. Current time information in Bangalore, IN.acs.org The reaction is often carried out in solvents like dichloroethane (DCE) or methanol. dntb.gov.uaacs.org This one-pot procedure allows for the efficient synthesis of a wide array of primary, secondary, and tertiary amines attached to the pyrazole core, starting from readily available pyrazole-aldehydes and amines. acs.org

Table 6: Reductive Amination of Pyrazole-Carbaldehydes

| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary/secondary amines | NaBH(OAc)₃ | Dichloroethane | Synthesis of various N-substituted aminomethyl pyrazoles | Current time information in Bangalore, IN.acs.org |

| 5-Ferrocene-1H-pyrazole-3-carbaldehyde | Tetraphenyl porphyrinamine | NaBH(OAc)₃ | Dichloroethane | Synthesis of a ferrocene-pyrazole-porphyrin conjugate | dntb.gov.ua |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Not specified (solvent-free) | Not specified | One-pot synthesis of N-(4-methoxybenzyl)pyrazol-5-amine |

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 4 Methyl 1h Pyrazole Scaffolds

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In this reaction, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com

The pyrazole ring exhibits distinct regioselectivity in electrophilic substitution reactions. The C4 position is the most electron-rich and, therefore, the most nucleophilic site, making it the preferred position for electrophilic attack. mdpi.comrrbdavc.orgpharmaguideline.com The C3 and C5 positions are less reactive towards electrophiles due to their proximity to the electron-withdrawing pyridine-like nitrogen atom. mdpi.compharmaguideline.com It has been well-established that the 4-position of the pyrazole ring is the most susceptible to electrophilic substitution. nih.gov

In the case of 3-methoxy-4-methyl-1H-pyrazole, the C4 position is already occupied by a methyl group. Consequently, any electrophilic substitution must occur at the only remaining available carbon, the C5 position.

Substituents on the pyrazole ring play a crucial role in modulating its reactivity. Both the methoxy (B1213986) group at C3 and the methyl group at C4 are electron-donating groups. The methoxy group exerts a strong electron-donating effect through resonance, while the methyl group contributes through a weaker inductive effect.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyrazoles

| Pyrazole Substrate | Substituent at C3 | Substituent at C4 | Predicted Site of Electrophilic Attack | Rationale |

|---|---|---|---|---|

| 1H-Pyrazole | -H | -H | C4 | The C4 position is the most electron-rich and nucleophilic site in the unsubstituted ring. mdpi.comrrbdavc.orgpharmaguideline.com |

| 3-Methoxy-4-methyl-1H-pyrazole | -OCH₃ (Electron-Donating) | -CH₃ (Electron-Donating) | C5 | Positions C3 and C4 are blocked. The electron-donating groups activate the ring, directing the electrophile to the only available carbon, C5. vulcanchem.com |

| 1-Phenylpyrazole | -H | -H | C4 | Nitration with nitric acid-acetic anhydride (B1165640) leads to substitution at the 4-position of the pyrazole ring. cdnsciencepub.com |

Nucleophilic Substitution Reactions in Pyrazole Systems

While the electron-rich nature of the pyrazole ring generally disfavors nucleophilic aromatic substitution, the reaction becomes feasible when the ring is substituted with strong electron-withdrawing groups, such as a nitro group. encyclopedia.pubmdpi.com These groups render the carbon atoms of the ring sufficiently electrophilic to be attacked by nucleophiles.

A significant transformation pathway for certain substituted pyrazoles is the ANRORC mechanism. rrbdavc.org This sequence involves the A ddition of a N ucleophile, subsequent R ing O pening of the pyrazole heterocycle, and a final R ing C losure to form a new, rearranged product. researchgate.netarkat-usa.org

This mechanism has been extensively studied for 1,4-dinitropyrazoles. For example, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines proceeds via an ANRORC pathway. researchgate.netarkat-usa.org The arylhydrazine nucleophile can attack either the C3 or C5 position of the pyrazole ring. The subsequent ring opening and closure steps lead to the formation of regioisomeric products. The outcome of the reaction is highly dependent on the electronic nature of the substituents on the arylhydrazine nucleophile. researchgate.net

Arylhydrazines with electron-withdrawing groups: These react to give only 1-Aryl-5-methyl-4-nitro-1H-pyrazoles.

Arylhydrazines with electron-donating or neutral groups (e.g., phenylhydrazine (B124118), 4-methylphenylhydrazine): These reactions yield a mixture of two regioisomers: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.netarkat-usa.org

The electron-donating and steric effects of the methyl group at the C3 position in the starting material reduce the susceptibility of this carbon to nucleophilic attack. researchgate.net

Table 2: Regiochemical Outcome of ANRORC Reactions of 3-Methyl-1,4-dinitro-1H-pyrazole with Arylhydrazines

| Arylhydrazine Nucleophile (Ar-NHNH₂) | Substituent on Aryl Group | Electronic Effect | Product(s) Formed |

|---|---|---|---|

| Phenylhydrazine | -H | Neutral | Mixture of 1-Aryl-3-methyl and 1-Aryl-5-methyl isomers. researchgate.netarkat-usa.org |

| 4-Methylphenylhydrazine | 4-CH₃ | Electron-Donating | Mixture of 1-Aryl-3-methyl and 1-Aryl-5-methyl isomers. researchgate.netarkat-usa.org |

| 4-Fluorophenylhydrazine | 4-F | Neutral/Weakly Withdrawing | Mixture of 1-Aryl-3-methyl and 1-Aryl-5-methyl isomers. researchgate.netarkat-usa.org |

| Arylhydrazines with EWG (e.g., -NO₂) | -NO₂ | Electron-Withdrawing | Exclusively 1-Aryl-5-methyl-4-nitro-1H-pyrazole. researchgate.net |

The introduction of nitro groups significantly activates the pyrazole ring towards nucleophilic attack. nih.govmdpi.com The strong electron-withdrawing nature of the nitro group makes the ring carbons electrophilic. For instance, N-nitropyrazoles can undergo nucleophilic substitution where the nitro group is displaced, or where substitution occurs at a ring carbon. acs.org

In the case of 1,4-dinitro-3-methylpyrazole, reaction with nucleophiles like piperidine (B6355638) and morpholine (B109124) results in a cine-substitution reaction. acs.org In this type of transformation, the incoming nucleophile attacks the C5 position, leading to the displacement of the nitro group from the N1 position and the formation of 3(5)-methyl-4-nitro-5(3)-substituted pyrazoles. This unambiguously shows that the nucleophilic attack occurs at the C5 position, not the C3 position. acs.org The nitro group at the 4-position of a pyrazole ring can also be directly displaced by nucleophiles in nucleophilic aromatic substitution reactions. The reactivity is driven by the electron-withdrawing effects of the nitro group, which stabilize the negatively charged intermediate formed during the attack. evitachem.com

Redox Reactions of 3-Methoxy-4-methyl-1H-pyrazole Structures

The redox chemistry of the 3-methoxy-4-methyl-1H-pyrazole scaffold is primarily dictated by its substituents, as the pyrazole ring itself is relatively stable to both oxidation and reduction. pharmaguideline.com

Reduction: Should a nitro group be introduced onto the ring, for example at the C5 position via electrophilic nitration, it can be readily reduced to an amino group. This transformation is typically achieved using standard reducing agents like hydrogen gas with a palladium catalyst or iron in acidic media. This reduction is a common strategy for synthesizing aminopyrazoles, which are valuable building blocks. mdpi.com

Oxidation: The pyrazole ring is generally resistant to oxidation. pharmaguideline.com However, the substituents are more susceptible. The methoxy group (-OCH₃) on the 3-methoxy-4-methyl-1H-pyrazole scaffold could potentially be oxidized. For example, in some heterocyclic systems, methoxy groups can be oxidized to form carbonyl groups using reagents like potassium permanganate, or demethylated to hydroxyl groups. vulcanchem.comevitachem.com Additionally, the methyl group could undergo oxidation under harsh conditions. The thioether adducts of related quinoline (B57606) compounds have been shown to be involved in redox processes. nih.gov The specific redox behavior would depend heavily on the reaction conditions and the oxidizing or reducing agents employed.

Carbon-Carbon Bond Forming Reactions on Pyrazole Derivatives

Friedel-Crafts reactions are a set of reactions that attach substituents to aromatic rings. byjus.com While Friedel-Crafts reactions have limited application in pyrazole chemistry, they can be utilized under specific conditions. slideshare.net The reaction involves an electrophilic attack on the aromatic ring, and the position of attack on the pyrazole ring is influenced by the existing substituents. masterorganicchemistry.com For pyrazoles, electrophilic substitution typically occurs at the C4 position. pharmaguideline.com

The Friedel-Crafts acylation of 1,3-diphenylfuro[3,2-c]pyrazole occurs at the 5-position of the furo[3,2-c]pyrazole ring. jst.go.jp In some cases, intramolecular Friedel-Crafts reactions can be used to synthesize fused pyrazole systems. For instance, pyrazole-based carboxylic acids or esters can undergo intramolecular Friedel-Crafts cycliacylations to form tetracyclic pyrazolo-fused systems. publish.csiro.au Similarly, tricyclic pyrazolo[3,4-b]quinolines and related structures can be synthesized via Friedel-Crafts ring closures of the corresponding carboxylic acids. researchgate.net

The synthesis of 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde can involve a Friedel-Crafts acylation step to introduce the acyl group to the benzene (B151609) ring. Lewis acids like aluminum chloride (AlCl₃) are commonly used as catalysts in these reactions. byjus.com

| Reaction Type | Substrates | Catalyst | Product |

| Intermolecular Acylation | 1,3-Diphenylfuro[3,2-c]pyrazole, Acyl Halide | Lewis Acid | 5-Acyl-1,3-diphenylfuro[3,2-c]pyrazole jst.go.jp |

| Intramolecular Cycliacylation | Pyrazole-based Carboxylic Acids/Esters | Lewis/Brønsted Acids | Tetracyclic Pyrazolo-fused Systems publish.csiro.au |

| Intramolecular Ring Closure | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives | AlCl₃/CH₃NO₂ or P₂O₅ | Tricyclic Pyrazolo[3,4-b]quinolines researchgate.net |

| Enantioselective Alkylation | Pyrazole-4,5-diones, β-Naphthol | Chiral Copper Complex | Chiral Pyrazolone (B3327878) Derivatives researchgate.netacs.org |

The Michael addition is a widely used carbon-carbon bond-forming reaction that involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net Pyrazole derivatives can participate in Michael additions both as donors and as part of the acceptor molecule.

The aza-Michael addition, where a nitrogen nucleophile is used, is a common method for the N-alkylation of pyrazoles. rsc.org For example, pyrazoles can react with α,β-unsaturated carbonyl compounds in the presence of a catalyst like silver carbonate (Ag₂CO₃) to afford N-alkylated pyrazoles with high regioselectivity. researchgate.net Cesium carbonate (Cs₂CO₃) has also been shown to be an effective catalyst for the aza-Michael addition of azoles to α,β-unsaturated malonates. rsc.orgnih.gov

Furthermore, pyrazolin-5-ones can act as Michael donors in reactions with α,β-unsaturated ketones, catalyzed by a primary amine-Brønsted acid composite, to produce chiral pyrazole derivatives in high yields and enantioselectivities. beilstein-journals.org The reaction of 4-arylidene-3-methyl-1H-pyrazole derivatives with various Michael donors has also been explored for the synthesis of new heterocyclic compounds. researchgate.net

| Michael Donor | Michael Acceptor | Catalyst | Product |

| Pyrazole | α,β-Unsaturated Malonates | Cs₂CO₃ | N-Alkylated Pyrazole Derivatives rsc.orgnih.gov |

| Pyrazole | α,β-Unsaturated Carbonyl Compounds | Ag₂CO₃ | N-Alkylated Pyrazoles researchgate.net |

| Pyrazolin-5-ones | α,β-Unsaturated Ketones | Cinchona Alkaloid-derived Primary Amine | Chiral Pyrazole Derivatives beilstein-journals.org |

| Active Methylene (B1212753) Compounds | β-Nitrostyrenes | Silica-zinc chloride (SiO₂-ZnCl₂) | Functionalized Pyrazole Derivatives researchgate.net |

Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds. While their direct reaction with the pyrazole ring can be complex due to the acidic N-H proton, they are valuable in modifying side chains attached to the pyrazole nucleus. For instance, Grignard reagents can react with ester groups on a pyrazole derivative to form tertiary alcohols, which can then undergo further transformations like Friedel-Crafts cyclizations. researchgate.net

The Wittig reaction, which converts a ketone or aldehyde to an alkene, is another important tool in the functionalization of pyrazole derivatives. An intramolecular Wittig approach has been developed for the synthesis of trisubstituted pyrazoles from α-halohydrazones. acs.org This method involves the in-situ formation of an azo olefin intermediate that undergoes a tandem phospha-Michael/N-acylation/intramolecular Wittig reaction sequence. acs.org The aza-Wittig reaction, a modification of the Wittig reaction, has also been employed for the synthesis of fused pyrazole systems, such as imidazo[1,2-b]pyrazoles. scirp.orgresearchgate.net This reaction involves the treatment of an aminopyrazole with a phosphine (B1218219) and a halogenating agent to form a phosphoranylideneamino pyrazole, which then reacts with a ketone to yield the fused heterocycle. scirp.org

| Reaction Type | Pyrazole Substrate | Reagent(s) | Product |

| Grignard Reaction | Pyrazole ester derivative | Grignard Reagent (e.g., RMgX) | Tertiary alcohol researchgate.net |

| Intramolecular Wittig Reaction | α-Halohydrazone | Phosphine, Acyl Chloride, Base | Trisubstituted Pyrazole acs.org |

| Aza-Wittig Reaction | 5-Amino-3-phenyl-1H-pyrazole | P(Ph)₃, C₂Cl₆, Et₃N, then α-chloroketone | Imidazo[1,2-b]pyrazole scirp.orgresearchgate.net |

| Intermolecular Wittig Reaction | Stabilized phosphorus ylides (from N-aminophthalimide derivatives) | - | Electron-poor pyrazole derivatives tandfonline.com |

Heterocycle Annulation and Fusion Reactions Involving Pyrazole

The pyrazole ring can serve as a building block for the construction of more complex fused heterocyclic systems. These reactions, often involving cyclocondensation or cycloaddition, lead to a diverse array of pyrazolo-fused heterocycles with potential biological activities.

One common strategy involves the reaction of a functionalized pyrazole with a bielectrophilic reagent. For example, 5-aminopyrazoles are versatile precursors for the synthesis of fused pyrazoloazines like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org These syntheses often proceed through multicomponent reactions. For instance, a three-component reaction of 5-aminopyrazole, an aldehyde, and a β-diketone can yield pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

Another approach is the [3+2] annulation reaction. A stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed to synthesize novel pyrazole-fused spiroketals. rsc.org

Furthermore, pyrazole-4-carbaldehydes are versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems. semanticscholar.org For example, reaction with methylene active nitriles followed by intramolecular cyclization can lead to pyrazolo[3,4-e]indolizines. semanticscholar.org Similarly, reaction with hydrazine (B178648) derivatives can yield pyrazolo[3,4-d]pyridazines. semanticscholar.org

A domino reaction involving arylglyoxal monohydrate, 5-amino pyrazole, and indoles has been reported for the synthesis of pyrazole-fused naphthyridine derivatives. acs.org This one-pot reaction involves the formation of multiple bonds and two new pyridine (B92270) rings. acs.org

| Pyrazole Precursor | Reagent(s) | Fused Heterocycle Product |

| 5-Aminopyrazoles | Aldehydes, β-Diketones | Pyrazolo[3,4-b]pyridines beilstein-journals.org |

| 4-Bromo Pyrazolones | Benzofuran-derived Azadienes | Pyrazole-fused Spiroketals rsc.org |

| Pyrazole-4-carbaldehydes | Methylene Active Nitriles | Pyrazolo[3,4-e]indolizines semanticscholar.org |

| 5-Amino Pyrazole | Arylglyoxal Monohydrate, Indoles | Pyrazole-fused Naphthyridines acs.org |

| Enaminones, Hydrazine Hydrochloride, Internal Alkynes | Rhodium Catalyst | Fused Tricyclic Pyrazole-benzo[5,1-a]isoquinolines rsc.org |

Synthesis of Pyrazolo[3,4-b]quinolines

The synthesis of the pyrazolo[3,4-b]quinoline system from a 3-methoxy-4-methyl-1H-pyrazole scaffold is a multi-step process that typically involves the initial introduction of a reactive functional group onto the pyrazole ring, followed by a cyclization reaction with a suitable benzene-containing synthon. A common and effective strategy is the Friedländer annulation or a related condensation reaction, which requires an amino-functionalized pyrazole to react with an ortho-aminoaryl ketone or aldehyde.

For instance, the reaction with 2-aminobenzaldehyde (B1207257) derivatives under acidic or thermal conditions initiates a cascade of reactions. The process starts with the formation of a Schiff base between the exocyclic amino group of the pyrazole and the aldehyde functionality of the aminobenzaldehyde. Subsequent intramolecular cyclization, driven by the nucleophilic attack from a carbon atom of the pyrazole ring onto the imine or a related intermediate, followed by an elimination step (typically of water), yields the aromatic pyrazolo[3,4-b]quinoline system. uj.edu.plmdpi.com The specific substitution pattern on the resulting quinoline ring can be controlled by the choice of the starting aminobenzaldehyde or ketone.

The general reaction is outlined below:

Step 1: Functionalization of the Pyrazole

Introduction of a nitro group at the C5 position via nitration, followed by reduction to the corresponding 5-amino-3-methoxy-4-methyl-1H-pyrazole.

Step 2: Cyclization to form the Pyrazolo[3,4-b]quinoline

Condensation of the 5-aminopyrazole derivative with a 2-aminoaryl aldehyde or ketone. This reaction is a variation of the Friedländer synthesis, a well-established method for quinoline formation. semanticscholar.org

Table 1: Reaction Scheme for Pyrazolo[3,4-b]quinoline Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | 3-methoxy-4-methyl-1H-pyrazole | 1. HNO₃/H₂SO₄2. SnCl₂/HCl or H₂/Pd-C | 5-amino-3-methoxy-4-methyl-1H-pyrazole | Installation of the key amino functional group. |

| 2 | 5-amino-3-methoxy-4-methyl-1H-pyrazole + 2-aminobenzaldehyde | Acid catalyst (e.g., p-TsOH), Heat (e.g., in Ethylene Glycol at 180°C) semanticscholar.org | 3-methoxy-4-methyl-1H-pyrazolo[3,4-b]quinoline | Construction of the fused quinoline ring via cyclocondensation. |

Formation of Imidazo[4,5-b]pyridine Derivatives

The construction of an imidazo[4,5-b]pyridine ring fused to a 3-methoxy-4-methyl-1H-pyrazole scaffold represents a significant synthetic challenge, resulting in a complex polyheterocyclic system. A viable synthetic route involves creating a pyrazole derivative with a carboxylic acid or a related functional group, which can then undergo cyclocondensation with a diaminopyridine. mdpi.com

The synthesis begins by introducing a carboxylic acid group at the C5 position of the 3-methoxy-4-methyl-1H-pyrazole ring. This can be achieved through methods such as formylation followed by oxidation, or direct carboxylation using strong bases and carbon dioxide. The resulting 3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate. For enhanced reactivity, the carboxylic acid is often converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com

This activated pyrazole derivative is then reacted with 2,3-diaminopyridine. The reaction typically proceeds in two stages. First, the more nucleophilic amino group of the diaminopyridine attacks the electrophilic carbonyl carbon of the pyrazole acid chloride to form an amide intermediate. mdpi.com In the presence of a base or upon heating, this intermediate undergoes intramolecular cyclization, where the second amino group of the pyridine ring attacks the amide carbonyl. Subsequent dehydration results in the formation of the fused imidazole (B134444) ring, yielding the final 2-(3-methoxy-4-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine product. mdpi.commdpi.com

Table 2: Reaction Scheme for Imidazo[4,5-b]pyridine Derivative Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | 3-methoxy-4-methyl-1H-pyrazole | 1. Vilsmeier-Haack (POCl₃, DMF)2. KMnO₄ or other oxidant | 3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid | Installation of a carboxyl group for cyclization. |

| 2 | 3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid | SOCl₂ or (COCl)₂ | 3-methoxy-4-methyl-1H-pyrazole-5-carbonyl chloride | Activation of the carboxylic acid for amidation. |

| 3 | Pyrazole-5-carbonyl chloride + 2,3-diaminopyridine | Base (e.g., Pyridine or Et₃N) in an inert solvent (e.g., Benzene), Heat mdpi.com | 2-(3-methoxy-4-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine | Construction of the fused imidazopyridine ring system. |

Advanced Theoretical and Computational Investigations of 3 Methoxy 4 Methyl 1h Pyrazole

Quantum Chemical Calculations on Pyrazole (B372694) Frameworks

Quantum chemical calculations have emerged as a powerful tool for investigating the molecular properties and reactivity of chemical compounds. These methods provide detailed insights into the electronic structure and behavior of molecules at the atomic level, complementing experimental findings and guiding the design of new molecules with desired properties. For pyrazole frameworks, these calculations are instrumental in understanding the effects of different substituents on the aromatic ring.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the electronic and structural properties of pyrazole derivatives with a high degree of accuracy. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often employed for their balance of accuracy and computational cost. researchgate.netresearchgate.net

The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. For 3-methoxy-4-methyl-1H-pyrazole, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The optimized geometry provides a foundation for all subsequent calculations of molecular properties.

DFT calculations on similar pyrazole derivatives have shown that the pyrazole ring is essentially planar. tandfonline.comnih.gov The introduction of substituents like methoxy (B1213986) and methyl groups can cause minor distortions in the ring geometry. The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the C-O bond of the methoxy group and the C-C bond of the methyl group will have characteristic lengths.

Table 1: Predicted Structural Parameters of 3-Methoxy-4-methyl-1H-pyrazole from DFT Calculations (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been experimentally verified for this specific molecule.)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.34 |

| C3-O(methoxy) | 1.36 |

| O-C(methoxy) | 1.43 |

| C4-C(methyl) | 1.51 |

| Bond Angles (°) | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 107.0 |

| C4-C5-N1 | 105.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. cell.com A smaller energy gap suggests higher reactivity.

For 3-methoxy-4-methyl-1H-pyrazole, the electron-donating methoxy group at the 3-position is expected to raise the energy of the HOMO, making the molecule a better electron donor. The methyl group at the 4-position, being weakly electron-donating, will have a smaller effect. The HOMO is likely to be localized over the pyrazole ring and the methoxy group, while the LUMO is expected to be distributed over the pyrazole ring.

Table 2: Predicted Frontier Molecular Orbital Energies of 3-Methoxy-4-methyl-1H-pyrazole (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been experimentally verified for this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -0.50 |

| Energy Gap (ΔE) | 5.30 |

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. ekb.egmdpi.com These parameters include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of change in electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ2 / (2η).

Table 3: Predicted Global Reactivity Parameters of 3-Methoxy-4-methyl-1H-pyrazole (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been been experimentally verified for this specific molecule.)

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.15 |

| Electrophilicity Index (ω) | 1.87 |

The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the molecular surface. libretexts.orgdeeporigin.comyoutube.com It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.netnih.gov In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

For 3-methoxy-4-methyl-1H-pyrazole, the MESP map is expected to show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen (N1), are expected to show positive potential.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. libretexts.orguni-muenchen.dewikipedia.org It partitions the total electron density among the atoms in the molecule, providing insights into the charge distribution and the nature of the chemical bonds. While Mulliken charges are known to be basis set dependent, they can still provide a useful qualitative picture of the charge distribution. researchgate.netchemrxiv.org

In 3-methoxy-4-methyl-1H-pyrazole, the nitrogen and oxygen atoms are expected to have negative Mulliken charges due to their higher electronegativity. The carbon atoms attached to these heteroatoms will likely have positive charges. The hydrogen atoms are also expected to carry partial positive charges.

Table 4: Predicted Mulliken Atomic Charges of 3-Methoxy-4-methyl-1H-pyrazole (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been experimentally verified for this specific molecule.)

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.30 |

| C4 | -0.10 |

| C5 | -0.05 |

| O(methoxy) | -0.40 |

| C(methoxy) | 0.10 |

| C(methyl) | -0.20 |

| H(N1) | 0.20 |

Basis Set Selection and Computational Methodologies (e.g., B3LYP/6-311++G(d,p))

In the computational analysis of pyrazole derivatives, the selection of an appropriate theoretical method and basis set is crucial for obtaining accurate predictions of molecular structure, electronic properties, and spectroscopic data. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for these investigations due to its favorable balance between computational cost and accuracy. eurasianjournals.com Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying pyrazole systems. nih.govuclouvain.be

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. For pyrazole derivatives, the Pople-style basis set 6-311++G(d,p) is a common and robust choice. uclouvain.bemdpi.com This basis set is characterized as follows:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets.

++ : These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, as they allow for the modeling of electron density far from the nucleus.

(d,p) : These represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is critical for correctly modeling chemical bonds and molecular geometries. nih.gov

The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometric parameters (bond lengths and angles), vibrational frequencies, and NMR chemical shifts of various heterocyclic compounds, including pyrazole derivatives. nih.govmdpi.com This level of theory is considered a high standard for achieving a good correlation between theoretical calculations and experimental data. scirp.org

Table 1: Commonly Used Computational Methodologies for Pyrazole Derivatives

| Component | Selection | Rationale |

|---|---|---|

| Theoretical Method | Density Functional Theory (DFT) | Offers a good balance of accuracy and computational efficiency for molecular systems. |

| Functional | B3LYP | A hybrid functional known for providing reliable results for a wide range of organic molecules. nih.gov |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, ensuring an accurate description of electron density, bonding, and non-bonding interactions. mdpi.com |

Solvent Effects on Electronic Properties and Dipole Moments

The electronic properties of molecules, particularly polar ones like 3-methoxy-4-methyl-1H-pyrazole, can be significantly influenced by their environment. nih.gov Computational chemistry allows for the investigation of these solvent effects through various solvation models. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. In this approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant, and the solute is placed within a cavity in this medium. dntb.gov.ua

Calculations performed using PCM can predict how the electronic properties of a molecule change from the gas phase to a solution phase. For instance, the dipole moment of a molecule is often observed to increase in polar solvents. This is because the polar solvent creates a reaction field that interacts with the solute's dipole, leading to further polarization of the solute's electron density. uclouvain.be

Studies on related heterocyclic compounds have shown that increasing solvent polarity leads to a notable increase in the calculated dipole moment. uclouvain.beresearchgate.net This, in turn, affects other electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the wavelengths of electronic transitions (UV-Vis absorption). dntb.gov.ua For 3-methoxy-4-methyl-1H-pyrazole, it is expected that the dipole moment would be higher in polar solvents like water or methanol compared to nonpolar solvents like cyclohexane or the gas phase.

Table 2: Illustrative Example of Solvent Effects on the Calculated Dipole Moment for a Pyrazole Derivative

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 7.97 |

Data is illustrative for a related pyrazole derivative, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrating the typical trend observed. researchgate.net

Vibrational Spectroscopy Simulations and Characterization

Fourier Transform Infrared (FT-IR) Spectral Predictions and Assignments

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR spectra. By performing frequency calculations using DFT at the B3LYP/6-311++G(d,p) level of theory, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. nih.gov These calculated frequencies correspond to the normal modes of vibration of the molecule.

However, theoretical calculations are performed under the harmonic approximation and in the absence of environmental effects, which causes the calculated frequencies to be systematically higher than the experimental ones. To achieve a better agreement between theoretical and experimental spectra, the calculated frequencies are often scaled by an empirical scaling factor. researchgate.net

For 3-methoxy-4-methyl-1H-pyrazole, the predicted FT-IR spectrum would show characteristic bands corresponding to various functional groups. For example:

N-H stretching : Typically observed in the 3500–3300 cm⁻¹ region. uclouvain.be

C-H stretching : Aromatic and aliphatic C-H stretches appear around 3100-2900 cm⁻¹.

C=N and C=C stretching : Vibrations of the pyrazole ring are expected in the 1600–1400 cm⁻¹ range.

C-O stretching : The methoxy group would exhibit a characteristic C-O stretching vibration, typically around 1250 cm⁻¹.

By comparing the scaled theoretical frequencies with the bands in an experimental FT-IR spectrum, a detailed and reliable assignment of the vibrational modes can be made.

Raman Spectroscopy Calculations

In addition to FT-IR, Raman spectroscopy provides complementary vibrational information. Computational methods can also predict the Raman activity for each vibrational mode. While FT-IR intensity is related to the change in the dipole moment during a vibration, Raman activity is related to the change in the polarizability of the molecule.

The same DFT calculations used for IR predictions also yield Raman activities. nih.gov This allows for the simulation of a theoretical Raman spectrum, which can be compared with experimental data. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive (i.e., vibrations active in one are inactive in the other). While 3-methoxy-4-methyl-1H-pyrazole lacks such symmetry, the relative intensities of bands can still differ significantly between its IR and Raman spectra, making the combination of both techniques highly valuable for a complete vibrational characterization.

Vibrational Energy Distribution Analysis (VEDA)

While the inspection of vibrational modes can provide a qualitative assignment, a more rigorous and quantitative assignment can be achieved through Vibrational Energy Distribution (VEDA) analysis, often performed with software like VEDA 4. nih.govsmmg.pl VEDA quantifies the contribution of each defined internal coordinate (such as stretching, bending, and torsion) to a particular normal mode of vibration. scirp.org

The analysis provides a percentage contribution, allowing for an unambiguous assignment of spectral bands. For instance, a particular vibrational mode might be described as being composed of 70% C=N stretching, 15% C-C stretching, and 10% C-H in-plane bending. This level of detail is invaluable for complex molecules where vibrational modes are often coupled and cannot be described by a single internal coordinate. researchgate.net The VEDA program automatically extracts the necessary data from Gaussian output files and helps in defining an appropriate set of internal coordinates for the analysis. nih.govsmmg.pl

Table 3: Example of a VEDA Output for a Hypothetical Vibrational Mode

| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

|---|---|---|

| 1550 | ν(C=N) + ν(C=C) | ν(C=N): 65%, ν(C=C): 25%, δ(C-H): 10% |

| 1255 | ν(C-O) + δ(C-H) | ν(C-O): 70%, δ(C-H) ring: 15%, δ(CH₃): 10% |

| 980 | Ring breathing + δ(C-H) | Ring breathing: 55%, δ(C-H) out-of-plane: 40% |

This table is illustrative and shows the type of information obtained from a VEDA calculation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Corroboration

Theoretical calculations of NMR chemical shifts are an essential tool for confirming molecular structures and assigning experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.net When used in conjunction with the B3LYP/6-311++G(d,p) level of theory, the GIAO method can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. mdpi.comresearchgate.net

The calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

For 3-methoxy-4-methyl-1H-pyrazole, the predicted ¹H NMR spectrum would show distinct signals for:

The N-H proton of the pyrazole ring.

The C5-H proton of the pyrazole ring.

The protons of the 4-methyl group.

The protons of the 3-methoxy group.

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Comparing the calculated chemical shifts with the experimental values provides strong evidence for the structural assignment. nih.gov A linear correlation plot between the experimental and theoretical chemical shifts is often used to demonstrate the quality of the correlation. researchgate.net

Table 4: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts for a Pyrazole Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C3 | 146.7 | 148.2 |

| C4 | 124.1 | 125.5 |

| C5 | 135.5 | 136.1 |

| CH₃ | 12.2 | 13.0 |

| ¹H NMR | ||

| H5 | 7.91 | 8.05 |

| CH₃ | 2.29 | 2.35 |

Data is illustrative for a related indenopyrazole derivative, showing the typical level of agreement between experimental and calculated values. mdpi.com

Crystal Structure Analysis and Intermolecular Interactions

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. For 3-methoxy-4-methyl-1H-pyrazole, understanding its crystal packing and the nature of the non-covalent interactions that stabilize the lattice is fundamental. These interactions govern the material's physical properties, such as melting point, solubility, and stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a procrystal (a sum of spherical atomic electron densities) is dominated by a specific molecule. The surface is defined by points where the contribution of the molecule's electron density is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum:

Red regions indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions, often hydrogen bonds.

White regions represent contacts approximately equal to the van der Waals radii.

Blue regions denote contacts longer than the van der Waals radii, indicating weaker interactions.

This visualization allows for the immediate identification of significant interaction sites on the molecular surface. For pyrazole derivatives, red spots are commonly observed near the pyrazole nitrogen atoms and any other functional groups capable of hydrogen bonding, such as the methoxy group in the target compound. nih.gov

2D Fingerprint Plot Interpretations

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts in the crystal. crystalexplorer.net These plots are a histogram of the relationship between de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface). Each point on the plot corresponds to a specific type of intermolecular contact, and the color indicates the relative frequency of that contact. crystalexplorer.net

Sharp spikes are typical for strong, directional interactions like hydrogen bonds (e.g., O···H and N···H contacts). researchgate.net

Wing-like shapes are often associated with C-H···π interactions. scirp.org

A large, diffuse region in the center corresponds to numerous weaker H···H van der Waals contacts. mdpi.com

For a molecule like 3-methoxy-4-methyl-1H-pyrazole, a quantitative breakdown of these interactions would be critical. While specific data for this exact compound is not available, analysis of structurally similar pyrazoles provides an illustrative example of typical contributions.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyrazole Derivative This table presents typical data from a related pyrazole compound to illustrate the expected findings for 3-methoxy-4-methyl-1H-pyrazole.

| Contact Type | Contribution (%) |

| H···H | 42.5% |

| C···H/H···C | 35.0% |

| Cl···H/H···Cl | 12.0% |

| O···H/H···O | 5.3% |

| N···H/H···N | 2.4% |

| C···C | 2.2% |

| Data modeled after findings for similar heterocyclic compounds. nih.govjst.go.jpmdpi.com |

Hydrogen Bonding Network Characterization

Hydrogen bonds are the most critical directional interactions in determining the supramolecular architecture of many organic crystals. The pyrazole ring is an excellent participant in hydrogen bonding, featuring both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom). nih.gov This allows pyrazole derivatives to form a variety of stable supramolecular motifs, such as dimers, chains (catemers), and tetramers. mdpi.comnih.gov

In 3-methoxy-4-methyl-1H-pyrazole, the primary N-H···N hydrogen bond is expected to be a dominant feature, linking molecules into chains or cyclic structures. nih.gov Additionally, weaker C-H···O interactions involving the methoxy group and C-H···N interactions can further connect these primary motifs into a robust three-dimensional network. researchgate.netresearchgate.net The characterization of this network involves identifying the donor and acceptor atoms and measuring the geometric parameters of the bonds.

Table 2: Typical Geometric Parameters for Hydrogen Bonds in Pyrazole-Containing Crystals This table presents typical data from related pyrazole compounds to illustrate the expected findings for 3-methoxy-4-methyl-1H-pyrazole.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | N | ~0.88 | ~2.06 | ~2.94 | ~170 |

| N-H | H | O | ~0.88 | ~2.00 | ~2.88 | ~165 |

| C-H | H | O | ~0.95 | ~2.50 | ~3.40 | ~150 |

| C-H | H | N | ~0.95 | ~2.60 | ~3.50 | ~145 |

| Geometric parameters are illustrative and based on data from similar structures. nih.govresearchgate.net |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to study the intricate details of chemical reactions. For 3-methoxy-4-methyl-1H-pyrazole, these methods can be used to predict reactivity, understand reaction pathways, and calculate energetic barriers, providing insights that are often difficult to obtain experimentally. mdpi.com

Transition State Analysis

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. The structure and energy of this transition state determine the reaction's activation energy and, consequently, its rate. Computational methods are employed to locate the transition state geometry on the potential energy surface. mdpi.com

For reactions involving pyrazoles, such as N-alkylation or cycloadditions, DFT calculations can model the approach of reactants and the formation and breaking of bonds. researchgate.net A transition state calculation involves optimizing the geometry to find a first-order saddle point—a structure that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Analysis of the vibrational frequencies of the calculated transition state structure is used to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Energy Profile Calculations

Once the structures of the reactants, products, and transition states have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile plots the potential energy of the system as it progresses along the reaction coordinate.

Key information derived from the energy profile includes:

Activation Energy (Ea) : The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Reaction Energy (ΔErxn) : The energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Coordination Chemistry of 3 Methoxy 4 Methyl 1h Pyrazole Ligands

Design Principles for Pyrazole-Based Ligands

The versatility of the pyrazole (B372694) scaffold allows for its functionalization to create ligands with tailored electronic and steric properties, suitable for constructing a wide array of coordination complexes. uninsubria.it The strategic placement of substituents can direct the formation of specific architectures with desired chemical or physical properties.

Chelation Strategies Involving Nitrogen and Oxygen Donor Atoms

Pyrazole-based ligands are frequently designed to include additional donor atoms, creating multidentate chelating agents that form stable complexes with metal ions. A common strategy involves incorporating functional groups containing nitrogen and oxygen atoms at positions 3 and/or 5 of the pyrazole ring. mdpi.comresearchgate.net

For a ligand like 3-methoxy-4-methyl-1H-pyrazole, the primary coordination site is the pyridine-like N2 nitrogen atom. The methoxy (B1213986) group at the C3 position introduces a potential oxygen donor atom. Chelation could occur if the metal center is large enough or if the ligand is flexible enough to allow the methoxy oxygen to coordinate, forming a five-membered chelate ring with the N2 nitrogen. However, direct chelation involving a methoxy group is less common than with a carbonyl or carboxylate group due to the lower donor strength of the ether oxygen.

More effective N,O-chelation is typically achieved by introducing substituents such as carboxylates, acetyl groups, or pyridyl moieties onto the pyrazole ring. mdpi.comiucr.org For instance, pyrazole-carboxylate ligands can act as bidentate N,O-donors, coordinating through the pyrazole N2 nitrogen and a carboxylate oxygen. uninsubria.itfigshare.com Similarly, Schiff base ligands derived from pyrazoles can offer a rich variety of N,O-donor sets. The incorporation of these groups facilitates the formation of stable mononuclear and polynuclear complexes. mdpi.com

Influence of Methoxy and Methyl Substituents on Ligand Properties

The electronic and steric nature of substituents on the pyrazole ring significantly modulates the ligand's properties, including the basicity of the nitrogen atoms and the stability of the resulting metal complexes.